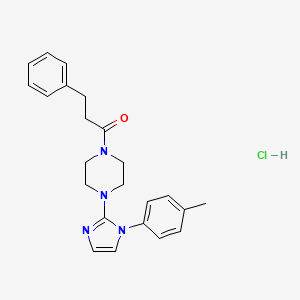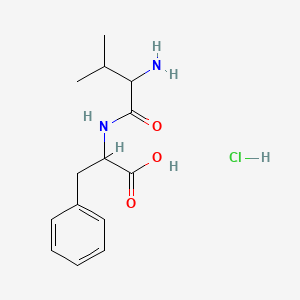
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a synthetic organic compound containing tetrazole and piperazine functional groups. It is notable for its dual incorporation of fluorophenyl groups. Compounds like this one often demonstrate interesting pharmacological properties due to the combination of these functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine can be achieved via multi-step synthetic procedures:
Tetrazole Formation: : The initial step involves synthesizing the tetrazole ring, which can be done through cyclization reactions involving azide and nitrile.
Formation of Piperazine Derivative: : The second step involves the sulfonylation of piperazine, often through a reaction with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Scaling up these methods for industrial production requires optimizations to improve yield and reduce costs:
Continuous Flow Chemistry: : For large-scale synthesis, continuous flow reactors can enhance the reaction's efficiency and safety.
Green Chemistry Approaches: : Utilizing less toxic solvents and recyclable catalysts can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
This compound can undergo several types of reactions including:
Substitution: : The fluorine atoms in the phenyl groups can participate in nucleophilic aromatic substitution.
Redox Reactions: : Reduction of the tetrazole ring can lead to the formation of a variety of ring-opened products.
Hydrolysis: : The sulfonyl group is susceptible to hydrolysis under basic conditions, leading to desulfonylated derivatives.
Common Reagents and Conditions Used
Nucleophilic Agents: : Such as hydrazine for substitution reactions.
Reductants: : Like sodium borohydride for reduction reactions.
Basic Conditions: : Sodium hydroxide for hydrolysis reactions.
Aplicaciones Científicas De Investigación
This compound's unique structure makes it valuable in various scientific research areas:
Chemistry: : As a precursor for synthesizing more complex organic molecules.
Biology: : Used in studying enzyme inhibitors, given the tetrazole moiety's known interactions with biological systems.
Industry: : Utilized in material science for creating novel polymers and materials due to its multifunctional group chemistry.
Mecanismo De Acción
The exact mechanism of action can vary based on its application:
Pharmacology: : It may act as an enzyme inhibitor by binding to active sites or allosteric sites, affecting biochemical pathways.
Molecular Targets and Pathways: : Targets specific proteins and enzymes, disrupting their normal functions which can lead to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)-1H-tetrazole: : Shares the tetrazole ring but lacks the piperazine structure.
4-(4-Fluorophenyl)sulfonylmorpholine: : Contains the sulfonyl group and a similar ring system but morpholine instead of piperazine.
Uniqueness
Dual Functional Groups: : The presence of both tetrazole and sulfonyl piperazine moieties offers a unique combination of chemical reactivity and biological activity, setting it apart from simpler analogs.
There you go, a detailed dive into the world of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((4-fluorophenyl)sulfonyl)piperazine. Any specific part you'd like to explore further?
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O2S/c19-14-1-5-16(6-2-14)26-18(21-22-23-26)13-24-9-11-25(12-10-24)29(27,28)17-7-3-15(20)4-8-17/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRDECPEYIUQBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)


![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)





![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2413875.png)
![N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2413877.png)
![4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2413878.png)

